molecular formula C9H16O4 B11056759 2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid

2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid

Cat. No.: B11056759
M. Wt: 188.22 g/mol
InChI Key: JCMDTGYHTOFGOR-UHFFFAOYSA-N
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Description

ethyl 5-oxohexanoate , is a chemical compound with the molecular formula C₈H₁₄O₃. Its IUPAC name is derived from its structure: it contains a hydroxyl group (OH) and a ketone group (C=O) on a hexanoic acid backbone. The compound’s systematic name reflects its substituents and functional groups .

Preparation Methods

Synthetic Routes: The synthetic preparation of 2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid involves several steps. One common method is the esterification of 5-oxohexanoic acid with ethanol (ethyl alcohol) in the presence of an acid catalyst. The reaction proceeds as follows:

5-Oxohexanoic acid+EthanolEthyl 5-oxohexanoate+Water\text{5-Oxohexanoic acid} + \text{Ethanol} \rightarrow \text{Ethyl 5-oxohexanoate} + \text{Water} 5-Oxohexanoic acid+Ethanol→Ethyl 5-oxohexanoate+Water

Industrial Production: Industrial production methods typically involve large-scale esterification processes. These methods ensure efficient conversion of the starting materials to the desired ethyl ester.

Chemical Reactions Analysis

Reactivity: 2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid can undergo various chemical reactions:

    Hydrolysis: The ester linkage can be hydrolyzed back to the carboxylic acid and alcohol.

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group (C=O) can yield different products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid (5-oxohexanoic acid), while oxidation or reduction may lead to modified derivatives.

Scientific Research Applications

2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid finds applications in various fields:

    Chemistry: As a building block for organic synthesis.

    Biology: It may serve as a precursor for bioactive compounds.

    Medicine: Investigated for potential pharmaceutical applications.

    Industry: Used in the production of flavors and fragrances.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While 2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid is unique due to its specific structure, similar compounds include other esters, carboxylic acids, and keto acids.

Remember that this compound’s properties and applications continue to be explored, and ongoing research contributes to our understanding of its significance in various scientific domains

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-hydroxy-2,5,5-trimethyl-4-oxohexanoic acid

InChI

InChI=1S/C9H16O4/c1-8(2,3)6(10)5-9(4,13)7(11)12/h13H,5H2,1-4H3,(H,11,12)

InChI Key

JCMDTGYHTOFGOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(C)(C(=O)O)O

Origin of Product

United States

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